Fedratinib

Descripción general

Descripción

Fedratinib es un inhibidor de molécula pequeña utilizado principalmente en el tratamiento de la mielofibrosis, un tipo de cáncer de médula ósea. Se comercializa bajo el nombre de marca Inrebic. This compound funciona como un inhibidor selectivo de la Janus quinasa 2 (JAK2), una proteína que desempeña un papel crucial en las vías de señalización involucradas en la producción y el crecimiento de las células sanguíneas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fedratinib se sintetiza mediante un proceso de múltiples pasos que implica varios intermediarios claveLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye rigurosas medidas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas para su uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

Fedratinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de la molécula.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar los resultados deseados .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Myelofibrosis Treatment

Fedratinib has been evaluated extensively in clinical trials for its effectiveness in treating myelofibrosis. Notable findings include:

- In a Phase 3 trial (JAKARTA) , patients receiving this compound achieved a spleen volume reduction of at least 35% at 24 weeks in 36% and 40% of those treated with 400 mg and 500 mg doses, respectively, compared to only 1% in the placebo group (P < .001) .

- A Phase 2 study reported promising results in patients with myelodysplastic syndromes/myeloproliferative neoplasms (MDS/MPN), indicating that this compound could be beneficial for patients with proliferative features .

Safety Profile

While this compound offers significant benefits, it is also associated with adverse effects. Common treatment-emergent adverse events include:

- Anemia : Reported in approximately 29% of patients.

- Gastrointestinal symptoms : Such as diarrhea (37.5%), nausea (25%), and constipation (37.5%) .

- Hematologic toxicities : Grade 4 neutropenia was observed in some cases but typically resolved with treatment adjustments .

In rare instances, cases of Wernicke's encephalopathy have been reported, necessitating monitoring of thiamine levels during treatment .

Comparative Studies

This compound has been compared with other JAK inhibitors, notably ruxolitinib. Key findings include:

- This compound demonstrated comparable efficacy to ruxolitinib but with a different safety profile and mechanism of action. It showed effectiveness regardless of JAK2 mutation status, making it suitable for a broader patient population .

- In head-to-head comparisons, this compound exhibited similar reductions in spleen size and symptom burden as ruxolitinib but may offer advantages in specific patient subgroups .

Case Studies and Clinical Trials

Numerous clinical trials have validated the use of this compound across various patient demographics:

Mecanismo De Acción

Fedratinib ejerce sus efectos inhibiendo la actividad de la Janus quinasa 2 (JAK2). JAK2 es una tirosina quinasa que desempeña un papel crítico en las vías de señalización involucradas en la producción y el crecimiento de las células sanguíneas. Al inhibir JAK2, this compound previene la fosforilación de las proteínas transductoras de señal y activadoras de la transcripción (STAT), lo que a su vez inhibe la división celular e induce la apoptosis. Este mecanismo es particularmente eficaz en el tratamiento de la mielofibrosis, donde JAK2 a menudo es hiperactiva .

Comparación Con Compuestos Similares

Compuestos similares

Ruxolitinib: Otro inhibidor de JAK2 utilizado en el tratamiento de la mielofibrosis. A diferencia de fedratinib, ruxolitinib también inhibe JAK1.

Singularidad de this compound

This compound es único en su selectividad para JAK2 sobre otros miembros de la familia JAK, lo que puede resultar en un perfil de efectos secundarios diferente en comparación con otros inhibidores de JAK. Además, this compound ha demostrado eficacia en pacientes que son resistentes o intolerantes a ruxolitinib, lo que lo convierte en una opción valiosa para la terapia de segunda línea .

Actividad Biológica

Fedratinib is a selective Janus kinase 2 (JAK2) inhibitor that has been approved for the treatment of myelofibrosis (MF), a type of blood cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated biomarker changes.

This compound primarily inhibits JAK2, which is crucial in the signaling pathways for hematopoiesis and immune response. Its mechanism involves blocking the phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5, which are involved in cell proliferation and survival. Additionally, this compound has off-target effects, notably against bromodomain-containing protein 4 (BRD4), which may enhance its therapeutic efficacy by reducing inflammation and reversing bone marrow fibrosis .

Phase II Studies

The JAKARTA2 study evaluated this compound in patients with MF who were either naive to JAK inhibitors or had previously been treated with ruxolitinib. Patients received a starting dose of 400 mg/day. The study demonstrated significant reductions in spleen volume and improvements in symptoms associated with MF. Key findings included:

- Spleen Volume Reduction : Approximately 50% of patients achieved a ≥35% reduction in spleen volume after 24 weeks.

- Symptom Improvement : Patients reported substantial decreases in MF-related symptoms such as fatigue and night sweats .

Cytokine Changes Correlating with Clinical Response

Research indicates that this compound induces significant changes in cytokine profiles that correlate with clinical outcomes. In a study analyzing cytokine levels before and after treatment, notable findings included:

- Increased Levels : Erythropoietin (EPO), ferritin, adiponectin, and leptin showed increased levels post-treatment.

- Decreased Levels : Downregulation was observed in C-reactive protein (CRP), TNF-α, and other inflammatory cytokines .

These cytokine changes suggest a potential biomarker for monitoring treatment response.

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects. Common grade ≥3 adverse events include anemia (40%) and neutropenia (10%). Importantly, the incidence of non-hematologic adverse events was low .

Comparative Efficacy with Other JAK Inhibitors

This compound has been compared to ruxolitinib, another JAK inhibitor. While both drugs are effective in treating MF, this compound exhibits a broader kinase inhibition profile, potentially offering enhanced efficacy in patients who are resistant or intolerant to ruxolitinib. This differentiation is critical as it allows for personalized treatment strategies based on patient history and response .

Summary of Key Findings

| Study/Trial | Key Findings | Clinical Implications |

|---|---|---|

| JAKARTA2 | Significant spleen volume reduction; symptom improvement | Effective in both JAK-inhibitor naive and previously treated patients |

| Cytokine Analysis | Increased EPO, ferritin; decreased CRP, TNF-α | Cytokine changes may serve as biomarkers for response |

| Safety Profile | Anemia (40%), neutropenia (10%) | Generally well-tolerated with manageable side effects |

Propiedades

IUPAC Name |

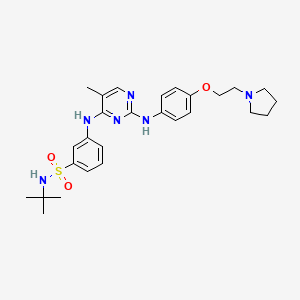

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXLOJCABQBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239483 | |

| Record name | Fedratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4µg/mL | |

| Record name | Fedratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis. | |

| Record name | Fedratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

936091-26-8 | |

| Record name | Fedratinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fedratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fedratinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.